molecular formula C8H6F2O B1297510 3',5'-Difluoroacetophenone CAS No. 123577-99-1

3',5'-Difluoroacetophenone

Cat. No. B1297510
M. Wt: 156.13 g/mol
InChI Key: OXJLDNSPGPBDCP-UHFFFAOYSA-N
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Description

3’,5’-Difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated acetophenone . It has a molecular formula of C8H6F2O and a molecular weight of 156.13 g/mol .


Synthesis Analysis

3’,5’-Difluoroacetophenone may be used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one and 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand .


Molecular Structure Analysis

The molecular structure of 3’,5’-Difluoroacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a carbon atom, forming a carbonyl group. This carbon atom is also bonded to a phenyl ring, which has two fluorine atoms attached at the 3 and 5 positions .


Physical And Chemical Properties Analysis

3’,5’-Difluoroacetophenone has a density of 1.2±0.1 g/cm³, a boiling point of 190.7±20.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 42.7±3.0 kJ/mol and a flash point of 70.3±15.9 °C. Its index of refraction is 1.473, and it has a molar refractivity of 36.3±0.3 cm³ .

Scientific Research Applications

Application 1: Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one

  • Summary of Application : This compound is a derivative of 3’,5’-Difluoroacetophenone and is used in organic synthesis .
  • Results or Outcomes : The outcome of this synthesis is the production of the target compound. The yield, purity, and other quantitative data are not provided in the source .

Application 2: Synthesis of 1,3,5-triarylpyrazoline fluorophores containing a 16-membered thiazacrown ligand

  • Summary of Application : This compound is another derivative of 3’,5’-Difluoroacetophenone and is used in the synthesis of fluorophores, which are compounds that can emit light upon excitation .
  • Results or Outcomes : The outcome of this synthesis is the production of the target compound. The yield, purity, and other quantitative data are not provided in the source .

Application 3: Synthesis of (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine

  • Summary of Application : This compound is a derivative of 3’,5’-Difluoroacetophenone and is used in organic synthesis .
  • Results or Outcomes : The outcome of this synthesis is the production of the target compound. The yield, purity, and other quantitative data are not provided in the source .

Application 4: Synthesis of (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

  • Summary of Application : This compound is another derivative of 3’,5’-Difluoroacetophenone and is used in the synthesis of fluorophores, which are compounds that can emit light upon excitation .
  • Results or Outcomes : The outcome of this synthesis is the production of the target compound. The yield, purity, and other quantitative data are not provided in the source .

Application 5: Synthesis of 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

  • Summary of Application : This compound is a derivative of 3’,5’-Difluoroacetophenone and is used in organic synthesis .
  • Results or Outcomes : The outcome of this synthesis is the production of the target compound. The yield, purity, and other quantitative data are not provided in the source .

Safety And Hazards

3’,5’-Difluoroacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

1-(3,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJLDNSPGPBDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333793
Record name 3',5'-Difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoroacetophenone

CAS RN

123577-99-1
Record name 3',5'-Difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-Difluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dess-Martin periodinane (9.66 g, 22.8 mmol) was added portionwise to a solution of 1-(3,5-difluorophenyl)ethanol (3.00 g, 19.0 mmol) in DCM (40 mL) cooled in an ice bath. The mixture was stirred at room temperature for 2 h, then concentrated under reduced pressure. The residue was purified by purified by column chromatography on silica gel using CombiFlash® apparatus eluting with EtOAc/hexanes (0-40%). The purification gave 2.06 g (69.6%) of the sub-title compound as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.45 (m, 2H), 7.01 (m, 1H), 2.59 (s, 3H) ppm.
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
69.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
C Yamali, DO Ozgun, H Inci Gul, H Sakagami… - Medicinal Chemistry …, 2017 - Springer
The compounds titled 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones (1–8) were synthesized via Claisen-Schmidt condensation under basic condition. …
Number of citations: 24 link.springer.com
M Verma, AF Chaudhry, MT Morgan… - Organic & biomolecular …, 2010 - pubs.rsc.org
We have prepared and characterized a Cu(I)-responsive fluorescent probe, constructed using a large tetradentate, 16-membered thiazacrown ligand ([16]aneNS3) and 1,3,5-triaryl-…
Number of citations: 53 pubs.rsc.org
KE Manoj Kumar, BS Palakshamurthy… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C10H5F5O2, the C=O bonds are syn to one another. In the crystal, molecules are linked into C(9) chains parallel to [101] through weak C—H⋯O interactions, with …
Number of citations: 2 scripts.iucr.org
M Verma, AF Chaudhry, CJ Fahrni - Organic & biomolecular chemistry, 2009 - pubs.rsc.org
The photophysical properties of 1,3,5-triarylpyrazolines are strongly influenced by the nature and position of substituents attached to the aryl-rings, rendering this fluorophore platform …
Number of citations: 45 pubs.rsc.org
EF Martin, LAE Pollo, LAL da Silva, MW Biavatti… - Journal of Molecular …, 2022 - Elsevier
Alzheimer's disease is one of the most widespread neurodegenerative diseases in the world. Until now, the drugs used to control this disease have been developed to target …
Number of citations: 3 www.sciencedirect.com
KH Au-Yeung, T Kühne, O Aiboudi, S Sarkar… - Nanoscale …, 2022 - pubs.rsc.org
Dihydroazulene/vinylheptafulvene pairs are known as molecular dipole switches that undergo a ring-opening/-closure reaction by UV irradiation or thermal excitation. Herein, we show …
Number of citations: 12 pubs.rsc.org
PS Lee, T Fujita, N Yoshikai - Journal of the American Chemical …, 2011 - ACS Publications
A quaternary catalytic system consisting of a cobalt salt, a triarylphosphine ligand, a Grignard reagent, and pyridine has been developed for chelation-assisted C–H bond activation of …
Number of citations: 227 pubs.acs.org
T Huang, D Zhang, Q Yang, X Wei… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C17H14F2O3, is approximately planar, the dihedral angle between the rings being 5.46 (2). The H atoms of the central propenone group are trans. The crystal …
Number of citations: 5 scripts.iucr.org
AS Matharu - 1992 - search.proquest.com
SYNTHESIS AND PROPERTIES OF SOME FLUORINATED BIPHENYL MESOGENS Summary of a thesis to be submitted to the Council for National Academic Awards for the degree of …
Number of citations: 3 search.proquest.com
J Wu, C Wang, Y Cai, J Peng, D Liang, Y Zhao… - Medicinal Chemistry …, 2012 - Springer
A series of chalcones derivatives were synthesized and evaluated for cytotoxic and antibacterial activities in vitro. These modifications changed their bioactivity profile and indicated a …
Number of citations: 31 link.springer.com

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